molecular formula C22H16ClN3OS B2534668 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 681268-62-2

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2534668
CAS No.: 681268-62-2
M. Wt: 405.9
InChI Key: QUUQWADIWVJBQQ-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a 1-naphthamide moiety. This structure combines electron-withdrawing (chlorine) and lipophilic (naphthyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c23-15-7-4-8-16(11-15)26-21(19-12-28-13-20(19)25-26)24-22(27)18-10-3-6-14-5-1-2-9-17(14)18/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUQWADIWVJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization with a suitable reagent, such as phosphorus oxychloride, to form the thieno[3,4-c]pyrazole core. The final step involves the coupling of this core with 1-naphthoyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, synthetic routes, and inferred properties.

Structural Analogues and Key Differences

a. N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (Compound 6m)

  • Core Structure : Triazole ring linked to a 4-chlorophenyl group and naphthyloxy-methyl substituent.
  • Key Features : The triazole moiety enables hydrogen bonding, while the naphthyloxy group enhances lipophilicity.
  • Comparison: Unlike the target compound’s thienopyrazole core, 6m utilizes a triazole ring, which may improve solubility and metabolic stability.

b. N1-(2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide

  • Core Structure: Thieno[3,4-c]pyrazole with an oxalamide substituent.
  • Key Features : The oxalamide group provides hydrogen-bonding capacity, while the trimethylcyclohexyl group contributes to steric bulk.

c. 3-Chloro-N-phenyl-phthalimide

  • Core Structure : Phthalimide with a 3-chlorophenyl group.
  • Key Features: Used as a monomer in polyimide synthesis due to its planar structure and thermal stability.
  • Comparison: The target compound’s thienopyrazole core is less rigid than phthalimide, which may reduce thermal stability but improve conformational flexibility for biological interactions .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) Key Functional Groups LogP* (Estimated) Solubility (mg/mL)*
Target Compound ~450 Thienopyrazole, naphthamide, Cl 3.8–4.2 <0.1 (aqueous)
Compound 6m 393.11 Triazole, acetamide, naphthyloxy 2.5–3.0 ~0.5 (aqueous)
Oxalamide Derivative 412.6 Thienopyrazole, oxalamide, cyclohexyl 3.0–3.5 ~0.3 (aqueous)
3-Chloro-N-phenyl-phthalimide 257.68 Phthalimide, Cl 2.0–2.5 <0.01 (aqueous)

*LogP and solubility estimates based on structural fragments (e.g., naphthamide increases LogP).

Computational and Crystallographic Insights
  • Electron Density Analysis: The chlorine substituent in the target compound’s 3-chlorophenyl group likely creates an electron-deficient region, enhancing electrophilic reactivity.

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The naphthamide group in the target compound may improve binding to hydrophobic pockets compared to the oxalamide or triazole analogs.
    • The 3-chlorophenyl group’s position (meta vs. para in Compound 6m) affects electronic distribution and steric interactions.
  • Synthetic Challenges: The thienopyrazole core requires precise cyclization conditions to avoid byproducts, whereas triazole derivatives (e.g., 6m) benefit from modular click chemistry .

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